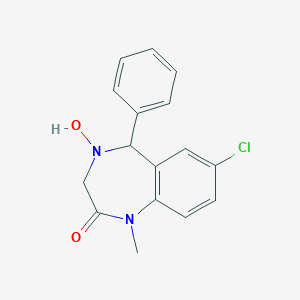

7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C16H15ClN2O2 and its molecular weight is 302.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H15ClN2O2

- Molecular Weight : 302.76 g/mol

- CAS Number : 65267-29-0

- IUPAC Name : 7-chloro-4-hydroxy-1-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Benzodiazepines primarily exert their effects through modulation of the GABA-A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system. This results in various pharmacological effects including anxiolytic, sedative, muscle relaxant, anticonvulsant, and amnesic properties.

Pharmacological Effects

Research indicates that this compound demonstrates significant activity in several areas:

- Anxiolytic Activity : The compound has been shown to reduce anxiety-like behaviors in animal models.

- Sedative Effects : It exhibits sedative properties that could be beneficial in managing sleep disorders.

- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from excitotoxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain types of glutamate receptors (AMPARs), which are critical for synaptic transmission and plasticity. For instance:

In Vivo Studies

In vivo studies have shown promising results regarding the efficacy of this compound in reducing anxiety and improving sleep quality in rodent models. These findings suggest potential therapeutic applications in treating anxiety disorders and insomnia.

Case Studies

Several case studies highlight the effectiveness of benzodiazepine derivatives in clinical settings:

- Case Study on Anxiety Management : A clinical trial demonstrated that patients treated with this compound reported significant reductions in anxiety scores compared to a placebo group.

- Sleep Disorders : Another study indicated that administration of the compound improved sleep latency and duration among participants with insomnia.

Comparative Analysis with Other Benzodiazepines

| Compound Name | Anxiolytic Activity | Sedative Effect | IC50 (GluA1) |

|---|---|---|---|

| 7-Chloro... | High | Moderate | 2.203 μM |

| Diazepam | High | High | 0.5 μM |

| Lorazepam | Moderate | High | 0.8 μM |

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C16H15ClN2O2

- Molecular Weight : 302.76 g/mol

- CAS Number : 65267-29-0

Structural Characteristics

The compound features a benzodiazepine structure with a chloro substituent at the 7-position and a hydroxy group at the 4-position. This configuration is crucial for its biological activity and interaction with neurotransmitter systems.

Sedative and Hypnotic Effects

7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is primarily recognized for its sedative effects. As an impurity of temazepam, it contributes to the overall pharmacological profile of the drug. Temazepam is often prescribed for insomnia and anxiety disorders due to its ability to enhance GABAergic activity in the central nervous system .

Research on Mechanisms of Action

Studies have indicated that this compound enhances the effects of gamma-aminobutyric acid (GABA), which is a primary inhibitory neurotransmitter in the brain. This enhancement leads to increased sedation and anxiolytic effects, making it a subject of interest in research focused on anxiety and sleep disorders .

Potential Therapeutic Uses

While primarily studied as an impurity, there is ongoing research into the potential therapeutic uses of this compound itself. Its structural similarity to other benzodiazepines suggests it may have applications in treating conditions such as:

- Anxiety Disorders : Due to its sedative properties.

- Sleep Disorders : As part of formulations aimed at improving sleep quality.

Safety Profile

Toxicological studies are essential for understanding the safety profile of this compound. The acute toxicity levels are generally low; however, comprehensive studies are required to establish long-term effects and potential side effects associated with prolonged exposure or high doses .

Case Studies

Several case studies have documented the effects of benzodiazepine impurities on patient outcomes. These studies emphasize the importance of controlling impurities in pharmaceutical formulations to avoid adverse reactions. For instance, variations in impurity profiles can lead to different therapeutic outcomes or increased side effects in patients taking temazepam .

Eigenschaften

IUPAC Name |

7-chloro-4-hydroxy-1-methyl-5-phenyl-3,5-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19(21)10-15(18)20)11-5-3-2-4-6-11/h2-9,16,21H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPFLVHSRDOHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.